2-methylpenta-3,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpenta-3,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as allenes, which are characterized by having two adjacent carbon-carbon double bonds. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpenta-3,4-dien-1-ol can be synthesized through various methods. One common approach involves the reaction of 3-methylpenta-3,4-dien-1-ol with 2-bromo-4-methylphenol and triphenylphosphine in tetrahydrofuran (THF) in the presence of diisopropyl azodicarboxylate . This reaction proceeds under mild conditions and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methylpenta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like para-toluenesulfonyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylpenta-3,4-dien-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving allenes.
Medicine: Research into potential pharmaceutical applications, including antiviral and antibacterial activities
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its reactivity as an allene. The compound can participate in cycloaddition reactions, forming cyclic structures that are valuable in synthetic chemistry . Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another allene with two double bonds, but with a different arrangement.
2,3-Pentadiene: Similar structure but lacks the methyl group at the second carbon.
1,2-Butadiene: A simpler allene with only four carbon atoms.
Uniqueness
2-Methylpenta-3,4-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct reactivity and properties compared to other allenes .
Properties
CAS No. |
26674-94-2 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.